![molecular formula C22H25F3N2O4 B11052363 N-[2-(2,6-dimethylmorpholin-4-yl)-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B11052363.png)
N-[2-(2,6-dimethylmorpholin-4-yl)-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,6-DIMETHYL-4-MORPHOLINYL)-5-(TRIFLUOROMETHYL)PHENYL]-3,4-DIMETHOXYBENZAMIDE: is a complex organic compound characterized by its unique structural features, including a morpholine ring, trifluoromethyl group, and dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,6-DIMETHYL-4-MORPHOLINYL)-5-(TRIFLUOROMETHYL)PHENYL]-3,4-DIMETHOXYBENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The initial step involves the synthesis of the morpholine ring through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a radical trifluoromethylation reaction, often using reagents like trifluoromethyl iodide and a radical initiator.
Coupling with Dimethoxybenzamide: The final step involves coupling the morpholine and trifluoromethyl-substituted phenyl intermediates with 3,4-dimethoxybenzamide under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,6-DIMETHYL-4-MORPHOLINYL)-5-(TRIFLUOROMETHYL)PHENYL]-3,4-DIMETHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(2,6-DIMETHYL-4-MORPHOLINYL)-5-(TRIFLUOROMETHYL)PHENYL]-3,4-DIMETHOXYBENZAMIDE has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Chemical Research: The compound serves as a model compound in studies of reaction mechanisms, catalysis, and synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[2-(2,6-DIMETHYL-4-MORPHOLINYL)-5-(TRIFLUOROMETHYL)PHENYL]-3,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2,4-Dichloroaniline: Another aniline derivative with applications in chemical synthesis and industrial processes.
Uniqueness
N-[2-(2,6-DIMETHYL-4-MORPHOLINYL)-5-(TRIFLUOROMETHYL)PHENYL]-3,4-DIMETHOXYBENZAMIDE is unique due to its combination of a morpholine ring, trifluoromethyl group, and dimethoxybenzamide moiety. This unique structure imparts specific chemical and physical properties, making it valuable for diverse applications in research and industry.
Properties
Molecular Formula |
C22H25F3N2O4 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
N-[2-(2,6-dimethylmorpholin-4-yl)-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C22H25F3N2O4/c1-13-11-27(12-14(2)31-13)18-7-6-16(22(23,24)25)10-17(18)26-21(28)15-5-8-19(29-3)20(9-15)30-4/h5-10,13-14H,11-12H2,1-4H3,(H,26,28) |
InChI Key |
XIEANIJBMXCTAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


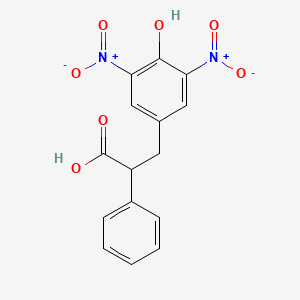
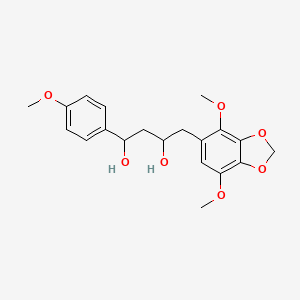
![3-(4-fluorobenzyl)-7-(4-methoxyphenoxy)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11052288.png)

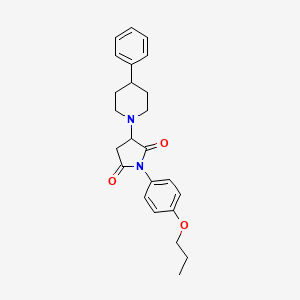
![6-(7-Methoxy-1-benzofuran-2-yl)-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052300.png)
![1-butyl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B11052303.png)
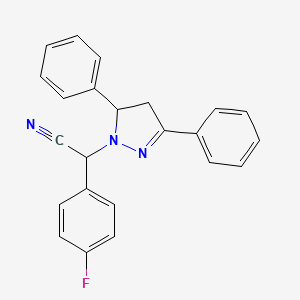
![3-{4-[(2-Fluorophenyl)amino]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11052326.png)
![2-{5-sulfanyl-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B11052336.png)
![6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052350.png)
![7-(4-methoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11052357.png)
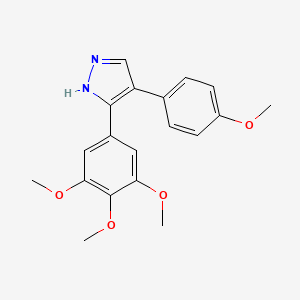
![3-(2,6-Dichlorobenzyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052373.png)
